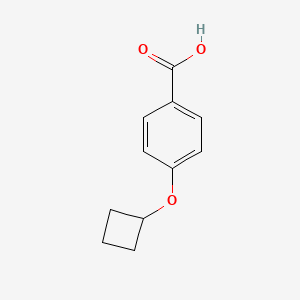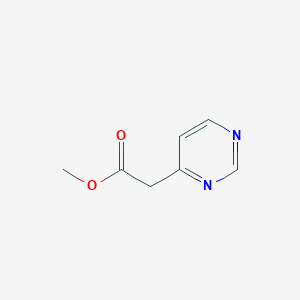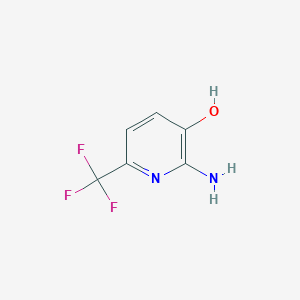
L-Rhamnose monohydrate
Overview
Description
Alpha-L-Rhamnose monohydrate is a naturally occurring deoxy sugar found in plants and bacteria. It is a component of plant cell wall polysaccharides, such as rhamnogalacturonan I and rhamnogalacturonan II, and plays a crucial role in maintaining the structure of the cell wall . Additionally, it is a component of bacterial polysaccharides, contributing to the pathogenicity of certain bacteria .
Mechanism of Action
Target of Action
L-Rhamnose monohydrate, also known as alpha-L-Rhamnose monohydrate, primarily targets enzymes involved in its own metabolic pathway . One such enzyme is the L-rhamnose isomerase, which is found in organisms like Escherichia coli . This enzyme plays a crucial role in the metabolism of this compound .
Mode of Action
This compound interacts with its targets, such as L-rhamnose isomerase, by serving as a substrate . The enzyme L-rhamnose isomerase converts this compound into L-rhamnulose . This conversion is a key step in the metabolic pathway of this compound .
Biochemical Pathways
This compound is involved in a non-phosphorylated catabolic pathway . In this pathway, this compound is converted into L-rhamnulose by L-rhamnose isomerase . Subsequently, L-rhamnulose is phosphorylated by a kinase and then hydrolyzed by an aldolase into dihydroxyacetone phosphate, which is metabolized in glycolysis .
Pharmacokinetics
This compound is non-absorbable in humans but is fermented by intestinal microbes . This characteristic impacts the bioavailability of this compound. Supplementation of this compound has been found to slow down gastric emptying .
Result of Action
The metabolic action of this compound results in various molecular and cellular effects. For instance, the fermentation of this compound by intestinal microbes leads to the production of propionate, a short-chain fatty acid . This process can elevate serum propionate levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of this compound in the environment can induce the production of enzymes like α-L-rhamnosidases . Moreover, this compound is water-soluble and may spread in water systems . This solubility can influence the compound’s action and stability in different environments.
Biochemical Analysis
Biochemical Properties
Alpha-L-Rhamnose monohydrate plays a vital role in biochemical reactions, particularly in the hydrolysis of glycosidic bonds. It interacts with enzymes such as alpha-L-rhamnosidase, which specifically hydrolyzes the non-reducing end of alpha-L-Rhamnose . This enzyme is found in various sources, including animals, plants, and microorganisms. The interaction between alpha-L-Rhamnose monohydrate and alpha-L-rhamnosidase involves the binding of the sugar to the enzyme’s active site, leading to the cleavage of the glycosidic bond and the release of rhamnose.
Cellular Effects
Alpha-L-Rhamnose monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it is a major antigenic determinant contributing to pathogenicity . In plant cells, it is involved in the structural integrity of the cell wall. The presence of alpha-L-Rhamnose monohydrate in the cell wall polysaccharides affects cell wall rigidity and flexibility, influencing cell growth and development.
Molecular Mechanism
The molecular mechanism of alpha-L-Rhamnose monohydrate involves its interaction with specific enzymes and proteins. For instance, alpha-L-rhamnosidase catalyzes the hydrolysis of alpha-L-Rhamnose monohydrate by binding to its active site and facilitating the cleavage of the glycosidic bond . This interaction is crucial for the degradation of complex polysaccharides into simpler sugars, which can be utilized by the cell for various metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-L-Rhamnose monohydrate can change over time due to its stability and degradation. Studies have shown that alpha-L-Rhamnose monohydrate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to alpha-L-Rhamnose monohydrate in in vitro and in vivo studies has shown that it can influence cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of alpha-L-Rhamnose monohydrate vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on cellular metabolism and gene expression. At high doses, alpha-L-Rhamnose monohydrate can exhibit toxic or adverse effects, including disruptions in cellular function and metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which alpha-L-Rhamnose monohydrate is effective without causing harm.
Metabolic Pathways
Alpha-L-Rhamnose monohydrate is involved in various metabolic pathways, including the degradation of complex polysaccharides. It interacts with enzymes such as alpha-L-rhamnosidase, which catalyzes the hydrolysis of alpha-L-Rhamnose monohydrate into simpler sugars . These sugars can then enter various metabolic pathways, contributing to the overall metabolic flux and influencing metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, alpha-L-Rhamnose monohydrate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of alpha-L-Rhamnose monohydrate across cell membranes, ensuring its proper localization and accumulation within the cell . The distribution of alpha-L-Rhamnose monohydrate within the cell is crucial for its role in various biochemical and cellular processes.
Subcellular Localization
The subcellular localization of alpha-L-Rhamnose monohydrate is essential for its activity and function. It is primarily localized in the cell wall polysaccharides, where it contributes to the structural integrity of the cell wall . Additionally, alpha-L-Rhamnose monohydrate may undergo post-translational modifications that direct it to specific compartments or organelles within the cell, influencing its activity and function.
Preparation Methods
Alpha-L-Rhamnose monohydrate can be synthesized through various methods. One common method involves crystallizing the compound from water or ethanol. It crystallizes easily as the monohydrate by evaporating a solution in methanol (90%) and water (10%) . Industrial production methods often involve the extraction and purification of the compound from natural sources, such as plants and bacteria.
Chemical Reactions Analysis
Alpha-L-Rhamnose monohydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may use reducing agents like sodium borohydride. Substitution reactions can involve various nucleophiles and electrophiles. Major products formed from these reactions include derivatives of alpha-L-Rhamnose, such as rhamnose-containing glycosides .
Scientific Research Applications
Alpha-L-Rhamnose monohydrate has a wide range of scientific research applications. In chemistry, it is used as a starting material for the production of furanones, which are important in the flavor and fragrance industry . In biology, it is used to study the permeability of the intestinal barrier and as a component in biofilm enhancement assays . In medicine, it has applications in cancer immunotherapies as a conjugated immunogen . In industry, it is used in the preparation of various foods, such as bread and grilled meats, to develop flavors .
Comparison with Similar Compounds
Alpha-L-Rhamnose monohydrate can be compared with other similar compounds, such as rutinose (rhamnose-glucose), neohesperidose (rhamnose-glucose), and robinose (rhamnose-galactose) . These compounds share similar structural features but differ in their specific glycosidic linkages and biological roles. Alpha-L-Rhamnose monohydrate is unique in its widespread presence in both plant and bacterial cell walls and its role in maintaining cell wall integrity and contributing to bacterial pathogenicity .
Properties
IUPAC Name |
6-methyloxane-2,3,4,5-tetrol;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5.H2O/c1-2-3(7)4(8)5(9)6(10)11-2;/h2-10H,1H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRKZHXOBMEUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6155-35-7 | |
| Record name | L-Rhamnose monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)








![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)



